3-((4-Acetamidophenyl)imino)indolin-2-one
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Overview
Description
3-((4-Acetamidophenyl)imino)indolin-2-one is a compound with the molecular formula C16H13N3O2 and a molecular weight of 279.29 g/mol . This compound is part of the indole derivative family, which is known for its significant biological and pharmacological activities . Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Preparation Methods
The synthesis of 3-((4-Acetamidophenyl)imino)indolin-2-one involves several steps. One common method includes the reaction of 4-acetamidobenzaldehyde with isatin in the presence of a suitable catalyst . The reaction conditions typically involve refluxing the reactants in a solvent such as ethanol or methanol for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
3-((4-Acetamidophenyl)imino)indolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((4-Acetamidophenyl)imino)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha by modulating signaling pathways like the Akt, MAPK, and NF-κB pathways . This inhibition leads to reduced inflammation and potential therapeutic effects in inflammatory diseases .
Comparison with Similar Compounds
3-((4-Acetamidophenyl)imino)indolin-2-one can be compared with other indole derivatives, such as:
3-(3-Hydroxyphenyl)indolin-2-one: This compound also exhibits anti-inflammatory properties but with different potency and efficacy.
Indole-3-acetic acid: A plant hormone with diverse biological activities, including growth regulation and stress response.
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[4-[(2-oxo-1H-indol-3-ylidene)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10(20)17-11-6-8-12(9-7-11)18-15-13-4-2-3-5-14(13)19-16(15)21/h2-9H,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUOJCIRRUNIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.